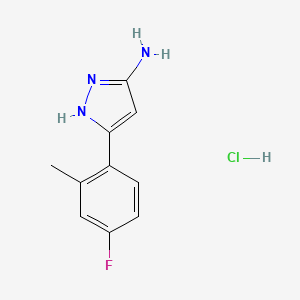![molecular formula C23H29N3O5 B13691972 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, an isoindolinone moiety, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a suitable catalyst such as molybdenum disulfide.
Introduction of the Boc Protecting Group: The piperidine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.
Formation of the Isoindolinone Moiety: The isoindolinone moiety can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Coupling of the Piperidine and Isoindolinone Units: The final step involves coupling the Boc-protected piperidine with the isoindolinone moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
Piperidine-2,6-dione: A core structure in many biologically active molecules.
Isoindolinone derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is unique due to its combination of a piperidine ring, an isoindolinone moiety, and a Boc protecting group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C23H29N3O5 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O5/c1-23(2,3)31-22(30)25-10-8-14(9-11-25)15-4-5-17-16(12-15)13-26(21(17)29)18-6-7-19(27)24-20(18)28/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,24,27,28) |
Clave InChI |
LENOPYJKXPFALI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)




![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)


![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
